

Preclinical Pharmacokinetics of Entrectinib: A Technical Guide

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Compound of Interest

Compound Name: *Entrectinib-d8*

Cat. No.: *B15135475*

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Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1] Its efficacy in treating solid tumors harboring NTRK, ROS1, or ALK gene fusions is well-documented.[2][3] A critical aspect of its preclinical development and clinical success, particularly in patients with central nervous system (CNS) metastases, is its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and significant CNS penetration.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic data on entrectinib, tailored for researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Preclinical studies in mice, rats, and dogs have been instrumental in characterizing the ADME properties of entrectinib. The compound generally exhibits low total plasma clearance, a large volume of distribution, and high plasma protein binding.

Absorption

Following oral administration, entrectinib is well-absorbed. In preclinical species, single oral doses of a solution formulation resulted in moderate-to-high absolute bioavailability, ranging from 31% to 76%. In a xenograft mouse model, peak plasma concentrations of entrectinib were observed at approximately 6 hours after oral dosing.

Distribution

A key feature of entrectinib is its ability to cross the blood-brain barrier, a critical attribute for treating primary and metastatic brain tumors. This CNS penetration has been demonstrated across multiple preclinical species. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that limits the brain penetration of many drugs. This characteristic likely contributes to its sustained CNS exposure.

Table 1: Preclinical CNS Penetration of Entrectinib

Species	Brain/Blood Ratio	Reference
Mouse	0.4	
Rat	0.6 - 1.0	
Dog	1.4 - 2.2	

Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an apparent volume of distribution of 81.1 L. Entrectinib is over 99% bound to plasma proteins.

Metabolism

In vitro studies using human liver microsomes, human hepatocytes, and cDNA-expressed human cytochrome P450 (CYP) enzymes have shown that entrectinib is primarily metabolized by CYP3A4. This metabolism leads to the formation of its major active metabolite, M5 (the desmethyl metabolite), which has similar pharmacological activity to the parent drug.

Excretion

Following a single radiolabeled dose of entrectinib in rats, the majority of the radioactivity (83%) was recovered in the feces, with only 3% found in the urine. This indicates that hepatic metabolism and biliary excretion are the primary routes of elimination for entrectinib and its

metabolites. Of the radioactivity in the feces, 36% was unchanged entrectinib and 22% was the active metabolite M5.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of entrectinib observed in various preclinical species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Entrectinib

Parameter	Mouse	Rat	Dog	Reference
Terminal Half-Life ($t_{1/2}$)	3.5 - 11.9 h (across species)	3.5 - 11.9 h (across species)	3.5 - 11.9 h (across species)	
Bioavailability (oral)	31 - 76% (across species)	31 - 76% (across species)	31 - 76% (across species)	
Peak Plasma Time (Tmax)	~6 h	Not Specified	Not Specified	

Experimental Protocols

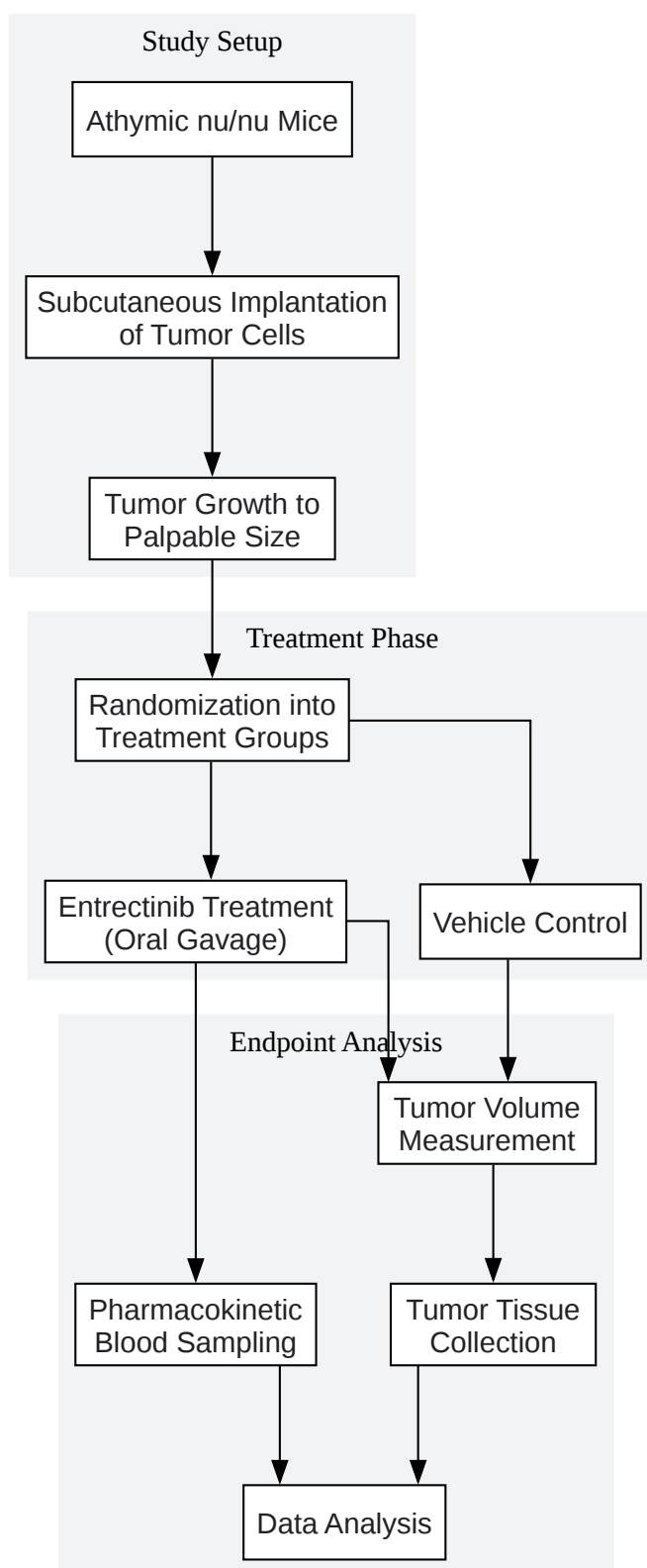
In Vivo Xenograft Studies

A common experimental design to evaluate the in vivo efficacy and pharmacokinetics of entrectinib involves the use of xenograft models.

- **Animal Model:** Athymic nu/nu mice are typically used.
- **Cell Line Implantation:** Human cancer cell lines harboring NTRK, ROS1, or ALK fusions (e.g., KM12 cells) are implanted subcutaneously into the flanks of the mice.
- **Treatment:** Once tumors reach a specified volume, mice are treated with entrectinib or a vehicle control. Entrectinib is often administered orally (per os) twice daily at doses ranging from 15 to 60 mg/kg.
- **Pharmacokinetic Analysis:** Blood samples are collected at various time points after dosing to determine plasma concentrations of entrectinib and its metabolites. Tumor tissue can also be

collected to assess drug levels and target engagement.

- Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the treatment period, tumors are excised and weighed.



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Experimental workflow for a typical preclinical xenograft study of entrectinib.

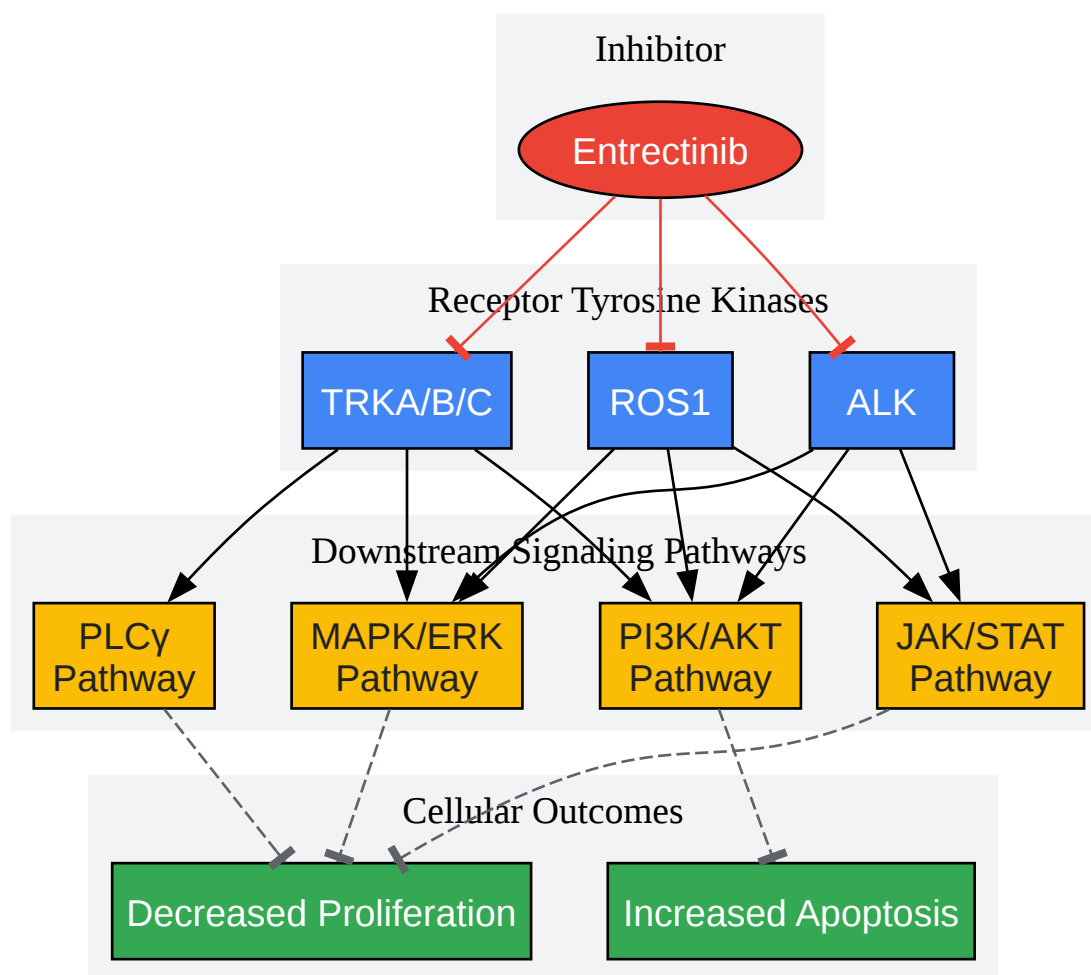
In Vitro Metabolism Studies

The metabolic profile of entrectinib is investigated using various in vitro systems.

- **Systems:** Human liver microsomes, human hepatocytes, and cDNA-expressed human CYP enzymes are utilized.
- **Incubation:** Entrectinib (often radiolabeled [¹⁴C]) is incubated with these systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
- **Metabolite Identification:** Following incubation, the samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.
- **Enzyme Inhibition:** To determine the specific CYP enzymes involved, selective chemical inhibitors or recombinant CYP enzymes are used.

Signaling Pathways Targeted by Entrectinib

Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases. The fusion of these genes with other partners leads to constitutively active kinase signaling, driving oncogenesis. By inhibiting these kinases, entrectinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.



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Signaling pathways inhibited by entrectinib.

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